

Glesatinib Hydrochloride (C₃₁H₂₈ClF₂N₅O₃S₂): A Technical Whitepaper

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Compound of Interest

Compound Name: *Glesatinib hydrochloride*

Cat. No.: *B1139298*

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Abstract

Glesatinib hydrochloride, with the chemical formula C₃₁H₂₈ClF₂N₅O₃S₂, is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor. Primarily targeting the MET and AXL receptor tyrosine kinases, Glesatinib has demonstrated significant anti-tumor activity in preclinical and clinical studies, particularly in non-small cell lung cancer (NSCLC) with MET alterations. This document provides a comprehensive technical overview of **Glesatinib hydrochloride**, including its mechanism of action, key experimental data, detailed protocols for relevant assays, and a visual representation of its impact on critical signaling pathways.

Introduction

Glesatinib (also known as MGCD265) is a spectrum-selective tyrosine kinase inhibitor designed to target genetic alterations in the MET proto-oncogene, a key driver in various cancers.[1] Dysregulation of the MET signaling pathway, through amplification, mutation, or overexpression, is implicated in tumor growth, proliferation, and metastasis.[2] Glesatinib also potently inhibits AXL, another receptor tyrosine kinase associated with tumor progression and drug resistance.[3][4] Furthermore, Glesatinib has been shown to counteract P-glycoprotein (P-gp) mediated multidrug resistance, a significant challenge in cancer chemotherapy.[5][6]

This whitepaper consolidates the available technical data on **Glesatinib hydrochloride**, presenting it in a structured format to aid researchers and drug development professionals in

their understanding and potential application of this compound.

Chemical Properties and Synthesis

Glesatinib hydrochloride has a molecular weight of 656.17 g/mol .[\[7\]](#)

While a detailed, step-by-step synthesis protocol for **Glesatinib hydrochloride** is not publicly available in the reviewed literature, its chemical name is N-[[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-(4-fluorophenyl)acetamide hydrochloride.[\[7\]](#) The synthesis would likely involve a multi-step process culminating in the formation of the thiourea linkage and the final acetamide group, followed by conversion to the hydrochloride salt to enhance solubility and stability.[\[8\]](#)

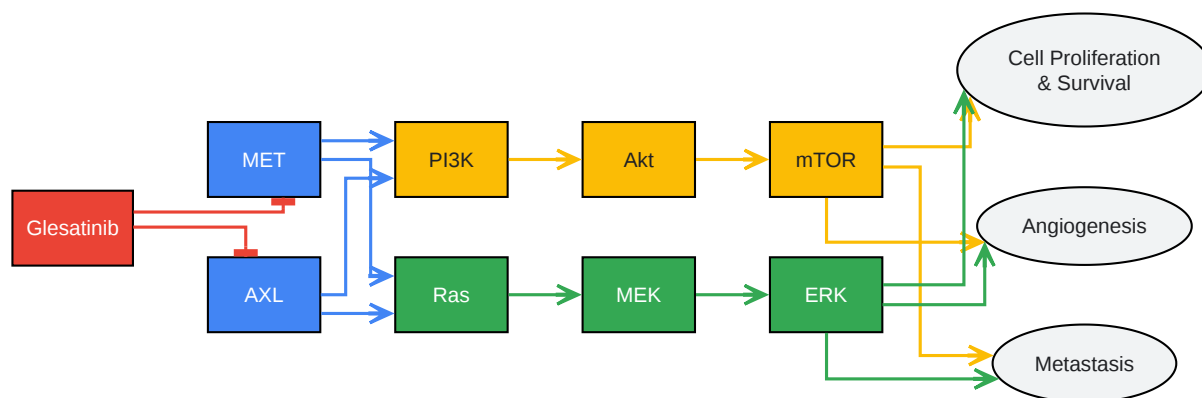
Mechanism of Action and Signaling Pathways

Glesatinib exerts its anti-tumor effects by inhibiting the phosphorylation of several key receptor tyrosine kinases, thereby blocking their downstream signaling pathways.

Inhibition of MET and AXL Signaling

Glesatinib is a potent inhibitor of both MET and AXL kinases.[\[1\]](#)[\[4\]](#) The binding of their respective ligands, Hepatocyte Growth Factor (HGF) for MET and Gas6 for AXL, leads to receptor dimerization and autophosphorylation, activating downstream pro-survival and proliferative pathways. Glesatinib's inhibition of MET and AXL blocks these initial activation steps.

The downstream signaling cascades affected by Glesatinib include the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathways.[\[9\]](#) By inhibiting these pathways, Glesatinib can induce apoptosis and inhibit cell proliferation, migration, and angiogenesis.[\[10\]](#)

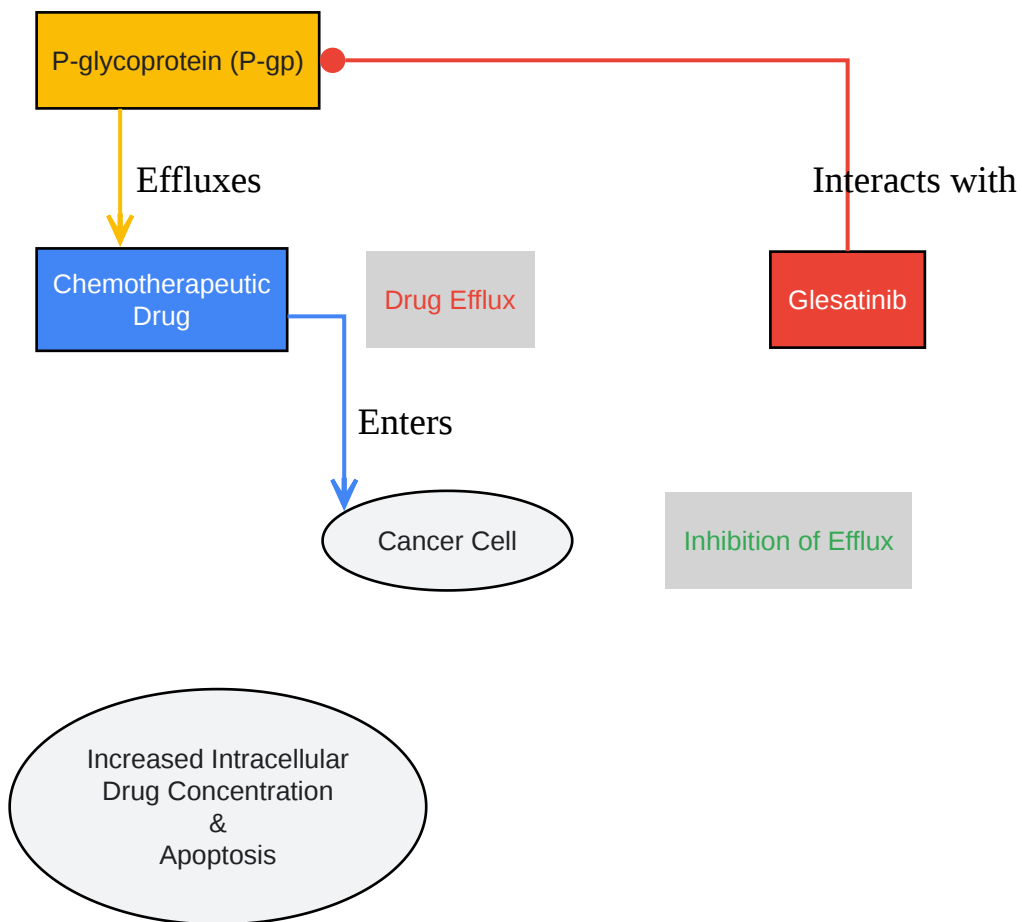


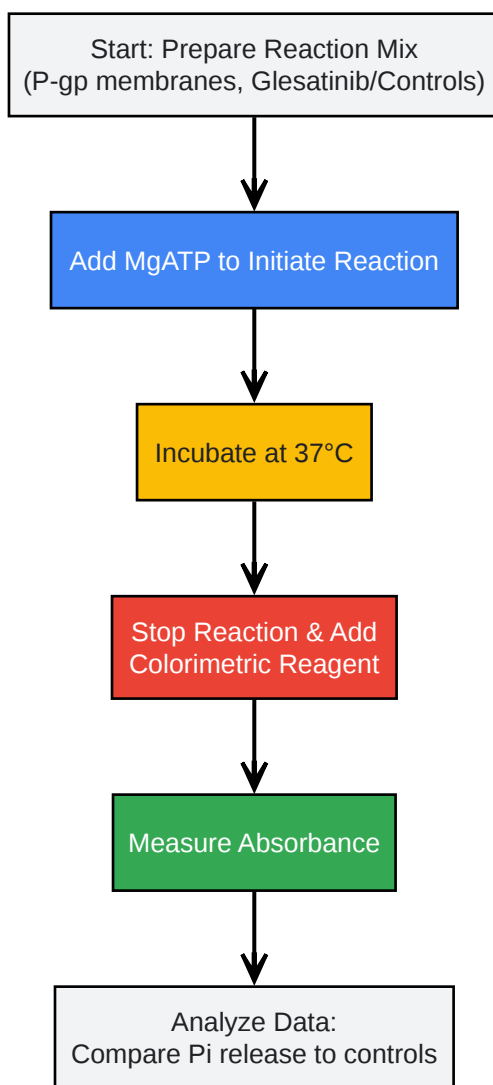
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Caption: Glesatinib Inhibition of MET/AXL Signaling Pathways.

Overcoming P-glycoprotein Mediated Multidrug Resistance

Glesatinib has been shown to antagonize P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively effluxes chemotherapeutic drugs from cancer cells, leading to multidrug resistance (MDR).[6] Glesatinib stimulates the ATPase activity of P-gp, suggesting a direct interaction with the transporter, which interferes with its ability to efflux other cytotoxic agents.[8] This mechanism does not involve altering the expression or cellular localization of P-gp.[8]





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